(5-Cyclopropyloxazol-4-yl)methanamine hydrochloride
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Overview
Description
“(5-Cyclopropyloxazol-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2241128-09-4 . It has a molecular weight of 174.63 . The compound is stored at a temperature of 4°C and should be protected from light . .
Molecular Structure Analysis
The linear formula of “(5-Cyclopropyloxazol-4-yl)methanamine hydrochloride” is C7H11ClN2O . The InChI code is 1S/C7H10N2O.ClH/c8-3-6-7(5-1-2-5)10-4-9-6;/h4-5H,1-3,8H2;1H .Physical And Chemical Properties Analysis
“(5-Cyclopropyloxazol-4-yl)methanamine hydrochloride” is a salt with hydrochloride as the counterion . . The compound is stored at a temperature of 4°C and should be protected from light .Scientific Research Applications
Medicinal Chemistry Applications
Design and Synthesis of Derivatives : Compounds like [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, which are structurally similar to (5-Cyclopropyloxazol-4-yl)methanamine hydrochloride, have been synthesized for potential medicinal applications. These compounds showed moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Neurokinin-1 Receptor Antagonism : A related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, was identified as a high-affinity, orally active antagonist of the h-NK(1) receptor, with potential implications in emesis and depression (Harrison et al., 2001).
Synthetic Methodologies
- Synthesis of Novel Compounds : Synthesis of novel compounds like N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine has been reported. Such syntheses offer insights into creating derivatives of (5-Cyclopropyloxazol-4-yl)methanamine hydrochloride for diverse applications (Younas, Abdelilah, & Anouar, 2014).
Pharmacology
Serotonin Receptor Agonism : Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, designed as serotonin 5-HT1A receptor "biased agonists," demonstrated potential as antidepressant drug candidates. This research highlights the possible pharmacological applications of similar compounds (Sniecikowska et al., 2019).
Roles in Antinociception : Studies on serotonin receptor subtypes have explored the antinociceptive properties of 5-HT, where compounds structurally similar to (5-Cyclopropyloxazol-4-yl)methanamine hydrochloride may play a role (Jeong, Choi, & Yoon, 2004).
Safety and Hazards
properties
IUPAC Name |
(5-cyclopropyl-1,3-oxazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-3-6-7(5-1-2-5)10-4-9-6;/h4-5H,1-3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSKRTGKSGPAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CO2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride |
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